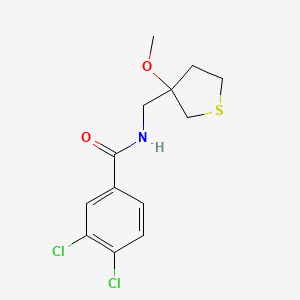

3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

Description

3,4-Dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated aromatic ring and a substituted tetrahydrothiophene moiety. The compound’s structure includes a methoxy group on the tetrahydrothiophene ring, which may influence its electronic and steric properties.

Properties

IUPAC Name |

3,4-dichloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASQYIINLPVLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide typically involves the following steps:

-

Formation of the Methoxytetrahydrothiophene Intermediate

Starting Materials: 3-methoxytetrahydrothiophene is synthesized from tetrahydrothiophene through a series of reactions involving methoxylation.

Reaction Conditions: Methoxylation is usually carried out using methanol and a suitable catalyst under controlled temperature and pressure conditions.

-

Coupling with Dichlorobenzamide

Starting Materials: 3,4-dichlorobenzoyl chloride and the methoxytetrahydrothiophene intermediate.

Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methoxytetrahydrothiophene moiety.

Products: Oxidation typically leads to the formation of sulfoxides or sulfones.

-

Reduction

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group in the benzamide.

Products: Reduction results in the formation of corresponding amines or alcohols.

-

Substitution

Reagents and Conditions: Nucleophilic substitution reactions can occur at the dichlorobenzamide moiety using reagents such as sodium methoxide or potassium tert-butoxide.

Products: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its interactions with biological targets, such as enzymes and receptors, to evaluate its efficacy as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide and related benzamide derivatives:

Structural and Functional Analysis

- Substituent Effects on Opioid Activity: The 3,4-dichloro substitution on the benzamide core is a hallmark of synthetic opioids like AH-7921 and U-47700, enhancing receptor affinity through hydrophobic interactions . The tetrahydrothiophene ring in the target compound introduces a sulfur atom and methoxy group, which may reduce metabolic oxidation compared to cyclohexyl-based analogs.

Metabolic Stability :

Cyclohexyl-substituted analogs (e.g., AH-7921) undergo hepatic N-demethylation and hydroxylation, leading to active metabolites. The tetrahydrothiophene moiety in the target compound may confer resistance to cytochrome P450-mediated degradation, prolonging its half-life .- The target compound’s structural similarity to these substances may place it under scrutiny under analog laws (e.g., the U.S. Federal Analog Act) .

Pharmacological Data (Hypothetical Comparison)

Based on structural analogs:

- Receptor Binding Affinity :

AH-7921 exhibits Ki values of 137 nM (μ-opioid) and 1,660 nM (κ-opioid), while U-47700 shows higher μ-selectivity (Ki = 11 nM) . The target compound’s binding profile remains unstudied but could deviate due to its unique substituents. - Toxicity : AH-7921 has an LD₅₀ of 32 mg/kg (mice, subcutaneous), whereas U-47700’s LD₅₀ is lower (7.5 mg/kg) . The tetrahydrothiophene group might alter toxicity through distinct metabolic pathways.

Biological Activity

3,4-Dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 348.25 g/mol. The presence of chloro and methoxy groups contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H16Cl2N2O2S |

| Molecular Weight | 348.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antibacterial properties. A notable study highlighted the effectiveness of related benzamide derivatives against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . These compounds were found to target the bacterial division protein FtsZ, which is crucial for bacterial cell division.

Case Study:

In a comparative study, a series of benzamide derivatives were synthesized and tested for their antibacterial activity. Among these, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin and linezolid, indicating superior efficacy against gram-positive strains .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of FtsZ polymerization. FtsZ is a homolog of tubulin in eukaryotes and plays a critical role in bacterial cytokinesis. By disrupting FtsZ function, these compounds prevent bacterial cell division, leading to cell death .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures exhibit various activities beyond antibacterial effects. For instance, some derivatives have been investigated for their anti-inflammatory properties and potential use in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that while it exhibits potent biological activity, careful evaluation is necessary to determine its safety margin for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.